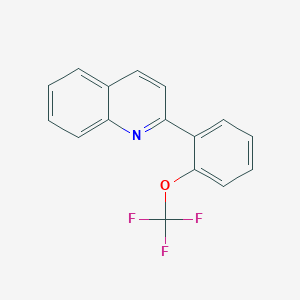

2-(2-(Trifluoromethoxy)phenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F3NO |

|---|---|

Molecular Weight |

289.25 g/mol |

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]quinoline |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)21-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)20-14/h1-10H |

InChI Key |

VYWRAQNTRCCNEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Trifluoromethoxy Phenyl Quinoline and Analogous Systems

Strategies for the Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is highly valued in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.gov Its installation, however, can be challenging. Several methods have been developed to form the aryl-OCF₃ bond, ranging from direct functionalization of hydroxyl groups to transition-metal-catalyzed processes.

One of the most straightforward approaches to synthesizing aryl trifluoromethyl ethers involves the direct trifluoromethylation of the corresponding phenols. cas.cn This strategy is advantageous as phenols are often readily available starting materials. The key challenge lies in the choice of a suitable trifluoromethylating agent capable of reacting with the hydroxyl group under manageable conditions.

Recent advancements have led to several effective reagents for this transformation. Oxidative O-trifluoromethylation can be achieved using nucleophilic trifluoromethyl sources like trimethyl(trifluoromethyl)silane (CF₃SiMe₃, also known as the Ruppert-Prakash reagent) in the presence of a silver salt mediator and an oxidant. nih.govmdpi.com This method provides access to a diverse range of trifluoromethyl ethers under mild conditions. mdpi.com Another class of reagents includes electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni's reagents) or onium salts (e.g., Umemoto's reagents), which can directly trifluoromethylate phenols, often in the presence of a base. cas.cnmdpi.com

A notable two-step procedure involves the conversion of phenols into aryl xanthates, which are then treated with a fluorinating agent like XtalFluor-E in the presence of an activator such as trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to yield the desired aryl trifluoromethyl ether. nih.gov This method is performed under atmospheric conditions with easily handled reagents. nih.gov

Table 1: Selected Reagents for Direct O-Trifluoromethylation of Phenols

| Reagent/System | Description | Typical Conditions | Reference |

| CF₃SiMe₃ / Ag(I) Salt / Oxidant | An oxidative cross-coupling method using a nucleophilic CF₃ source. | Silver triflate as mediator; mild reaction conditions. | mdpi.com |

| Togni's Reagents | Electrophilic hypervalent iodine compounds that directly transfer a CF₃ group. | Often used with a base; compatible with various functional groups. | cas.cnmdpi.com |

| Umemoto's Reagents | Electrophilic oxonium-based salts for direct trifluoromethylation. | Requires a base like di(isopropyl)ethylamine; reactions can be run at low temperatures. | mdpi.com |

| XtalFluor-E / Activator | A two-step method via a xanthate intermediate, followed by fluorinative cleavage. | Step 1: Xanthate formation with mild base. Step 2: Reaction with XtalFluor-E and TCCA or NFSI. | nih.gov |

While the term "trifluoromethyl triflate" might imply a direct source for the trifluoromethoxy group, its primary role in this context is related to the preparation of aryl triflates (Ar-O-SO₂CF₃) from phenolic precursors. Aryl triflates are exceptionally useful intermediates in synthetic chemistry, particularly for cross-coupling reactions where the triflate group acts as an excellent leaving group, analogous to a halide. rsc.org

The synthesis of aryl triflates is typically achieved by reacting a phenol (B47542) with a triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), in the presence of a base like triethylamine (B128534) or pyridine (B92270). rsc.org The resulting aryl triflate can then participate in various transition-metal-catalyzed reactions. For the synthesis of a molecule like 2-(2-(Trifluoromethoxy)phenyl)quinoline, a precursor such as 2-(2-hydroxyphenyl)quinoline could be converted to the corresponding triflate. This intermediate could then be subjected to further transformations, although it does not directly yield the trifluoromethoxy group. The stability of trifluoromethyl phenols can be a factor, as some are sensitive to base, which might complicate the triflation reaction under certain conditions. rsc.org

Palladium catalysis is a powerful tool for constructing carbon-heteroatom bonds. While Pd-catalyzed trifluoromethylation (to form Ar-CF₃ bonds) of aryl halides is a well-established field, direct Pd-catalyzed trifluoromethoxylation (to form Ar-OCF₃ bonds) is a more specialized area. nih.govnih.govmit.edu These reactions typically involve the cross-coupling of an aryl halide or pseudohalide (like a triflate) with a trifluoromethoxide source. The challenge often lies in the generation and stabilization of the trifluoromethoxide anion (⁻OCF₃) and preventing its decomposition.

The general principles of palladium-catalyzed cross-coupling, involving oxidative addition, transmetalation, and reductive elimination, are applicable. A hypothetical pathway could involve the oxidative addition of a palladium(0) complex to a precursor like 2-(2-chlorophenyl)quinoline. The resulting Pd(II) intermediate would then need to undergo transmetalation with a suitable trifluoromethoxide reagent, followed by reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. The development of ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle is crucial for the success of such transformations. nih.govnih.gov These methods offer the potential for late-stage functionalization of complex molecules, tolerating a wide array of functional groups like esters, amides, and nitriles. nih.govmit.edu

Construction of the Quinoline (B57606) Core Structure

The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several classical named reactions that remain staples in organic synthesis.

Annulation, or ring-forming, reactions are the most common methods for constructing the quinoline core. These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound or its equivalent, followed by cyclization and dehydration/aromatization. Besides the Friedländer synthesis, other classical methods include the Skraup, Doebner-von Miller, and Combes reactions, each utilizing different starting materials to achieve the quinoline framework. researchgate.netresearchgate.net

The Friedländer synthesis is a fundamental and versatile method for preparing quinolines. wikipedia.org In its classic form, it involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group (a methylene (B1212753) group adjacent to the carbonyl). jk-sci.comorganic-chemistry.org The reaction is typically promoted by either an acid or a base catalyst and proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring system. researchgate.netwikipedia.org

To construct this compound using this method, one could envision two primary disconnection approaches:

Reacting 2-aminobenzaldehyde (B1207257) with 1-(2-(trifluoromethoxy)phenyl)ethan-1-one.

Reacting a 2-aminoaryl ketone, such as 2-amino-2'-(trifluoromethoxy)benzophenone, with a simple ketone like acetone (B3395972) or another enolizable carbonyl compound.

The reaction conditions for the Friedländer synthesis have been extensively optimized. While early procedures often required harsh conditions, modern modifications employ a wide range of catalysts to improve yields and broaden the substrate scope. These include Lewis acids, Brønsted acids like p-toluenesulfonic acid, and even iodine. wikipedia.orgorganic-chemistry.org Solvent-free conditions and microwave irradiation have also been successfully applied to accelerate the reaction and promote environmentally benign synthesis. jk-sci.comorganic-chemistry.org

Table 2: Examples of Catalysts Used in the Friedländer Quinoline Synthesis

| Catalyst | Type | Typical Conditions | Reference |

| Sodium Hydroxide (NaOH) | Base | Ethanolic solution, reflux. | jk-sci.com |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Solvent-free, conventional heating or microwave irradiation. | wikipedia.orgorganic-chemistry.org |

| Iodine (I₂) | Lewis Acid/Halogen | Highly efficient under mild conditions. | wikipedia.orgorganic-chemistry.org |

| Neodymium(III) Nitrate | Lewis Acid | Efficient and rapid synthesis. | organic-chemistry.org |

| Nafion | Solid Acid | Environmentally friendly, microwave irradiation. | jk-sci.comorganic-chemistry.org |

| Ruthenium Complexes | Transition Metal | Used in modified versions starting from 2-aminobenzyl alcohols. | jk-sci.com |

Modern Metal-Catalyzed Methodologies for Quinoline Synthesis

The development of metal-catalyzed reactions has revolutionized organic synthesis, and the preparation of quinolines is no exception. These modern methods often offer milder reaction conditions, greater functional group tolerance, and higher regioselectivity compared to classical approaches.

Nickel catalysis has emerged as a powerful tool for the synthesis of trifluoromethyl-containing heterocycles. thieme.de The incorporation of a trifluoromethyl group can significantly alter the biological and pharmaceutical properties of a molecule. thieme.de A novel nickel-catalyzed methodology has been developed for the synthesis of trifluoromethylquinolines, which involves the insertion of an alkyne into the C–S bond of a 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfidation. thieme.de This approach provides a unique intermolecular cycloaddition route to access these valuable compounds. thieme.de Other nickel-catalyzed methods include the direct C-H trifluoromethylation of anilines and asymmetric reductive cross-coupling reactions to introduce chiral trifluoromethyl groups. nih.govnih.gov

Rhodium-catalyzed reactions have proven to be highly effective for the synthesis of various nitrogen-containing heterocycles, including quinolines and isoquinolines. rsc.orgacs.org Rhodium(III)-catalyzed C-H activation and cyclization is a prominent strategy. acs.orgnih.gov For instance, the reaction of aryl aldimines with alkynes can lead to the formation of isoquinolines through an oxidative cross-coupling/cyclization pathway. lookchem.com In the context of quinoline synthesis, rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes produces 2-aminophenyl enones, which can then be cyclized to form substituted quinolines. acs.org This method exhibits broad functional group tolerance and allows for the preparation of a diverse range of quinoline derivatives in high yields. acs.org

Copper-mediated reactions offer a cost-effective and efficient alternative for the synthesis of fluorinated heterocycles. rsc.org A general and efficient copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been developed for the synthesis of 2-trifluoromethylquinolines. rsc.org This method is particularly relevant for the construction of the target molecule's analogous systems. Copper is also used in the trifluoromethylation of terminal alkynes and boronic acids, which can be precursors for more complex quinoline structures. acs.orgnih.gov

Table 3: Overview of Modern Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | Reaction Type | Key Intermediates/Reactants | Product Type | Reference |

| Nickel | Alkyne Insertion/Desulfidation | 2-Trifluoromethyl-1,3-benzothiazole, Alkyne | Trifluoromethylquinolines | thieme.de |

| Rhodium | Hydroacylation/Cyclization | o-Alkynyl aniline, Aldehyde | Substituted Quinolines | acs.org |

| Rhodium | C-H Activation/Cyclization | Quinoline N-oxides | C-8 Functionalized Quinolines | acs.org |

| Copper | Intramolecular Oxidative Cyclization | N-(2-Alkenylaryl) enamine | 2-Trifluoromethylquinolines | rsc.org |

| Palladium | Heck Cross-Coupling | Aryl halide, Alkene | Alkenyl-substituted Quinolines | rsc.orgibs.re.kr |

| Palladium | Sonogashira Cross-Coupling | Aryl halide, Terminal alkyne | Alkynyl-substituted Quinolines | rsc.orgblazingprojects.comnih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. ibs.re.kr The Heck reaction, which couples an aryl or vinyl halide with an alkene, and the Sonogashira reaction, which couples an aryl or vinyl halide with a terminal alkyne, are particularly useful for the functionalization of pre-formed quinoline rings or for the construction of quinoline precursors. rsc.orgnih.govnih.gov

These reactions can be used to introduce aryl, alkenyl, or alkynyl substituents at various positions of the quinoline nucleus, allowing for the synthesis of a vast array of derivatives. rsc.orgblazingprojects.com For example, a halogenated quinoline could be coupled with 2-(trifluoromethoxy)phenylboronic acid (Suzuki coupling) or 2-(trifluoromethoxy)phenylacetylene (Sonogashira coupling) to generate the target molecule. The development of highly active and recyclable palladium catalysts, including those supported on nanoparticles, has made these reactions more efficient and environmentally friendly. ibs.re.kr

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been pivotal in organic chemistry. tandfonline.comresearchgate.netnih.gov However, these methods often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents and solvents, leading to significant environmental concerns and the generation of chemical waste. tandfonline.comresearchgate.net In response, the principles of green chemistry have been increasingly applied to develop more sustainable and efficient synthetic routes to quinoline derivatives. researchgate.netbenthamdirect.com

Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing less toxic substances. benthamdirect.com Key advancements in this area include the use of microwave-assisted synthesis (MAS), which can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netijpsjournal.com The application of environmentally benign solvents, such as water, ionic liquids, and deep eutectic solvents (DESs), has also gained prominence. researchgate.netijpsjournal.com Furthermore, solvent-free reaction conditions represent a significant step towards sustainable chemistry. nih.govijpsjournal.com

The development of novel catalytic systems is at the forefront of green quinoline synthesis. Heterogeneous nanocatalysts are particularly advantageous due to their high efficiency, selectivity, and the ease with which they can be recovered and reused, minimizing catalyst waste. nih.gov For instance, Fe3O4 nanoparticle-catalyzed reactions in water have been shown to produce pyrimido[4,5-b]quinolones in high yields, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Similarly, formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com These green methodologies are not only ecologically beneficial but also offer enhanced efficiency for pharmaceutical synthesis. ijpsjournal.com

Table 1: Comparison of Green Synthetic Methods for Quinoline Derivatives

| Method | Catalyst/Medium | Key Advantages | Reaction Time | Yield (%) | Citations |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Water or Ethylene Glycol | Rapid heating, shorter reaction times, improved yields | 5-15 min | 88-95 | researchgate.netnih.gov |

| Nanocatalysis | Fe3O4 NPs-cell in water | High yields, catalyst reusability, green solvent | ~2 h | 88-96 | nih.gov |

| Solvent-Free Synthesis | Nanocatalyst | Reduced waste, mild conditions | ~30 min | Good | nih.gov |

| Formic Acid Catalysis | Formic Acid | Environmentally friendly catalyst, milder conditions | Varies | Good | ijpsjournal.com |

Strategies for Coupling the Trifluoromethoxy-Substituted Phenyl Unit to the Quinoline Nucleus

The synthesis of this compound involves the formation of a critical carbon-carbon bond between the C2 position of the quinoline ring and the C1 position of the 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy (OCF3) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com However, its incorporation can be challenging. mdpi.com Strategies for constructing this molecule generally fall into two categories: direct coupling of the two pre-formed aromatic systems or a sequential approach where the key substituents are introduced in a stepwise manner.

Introduction of Phenyl Substituents at the C2 Position of Quinoline

The introduction of an aryl substituent at the C2 position of a quinoline ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. researchgate.netmdpi.com This reaction typically involves the coupling of a haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comrsc.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) are frequently employed. mdpi.com For the synthesis of the target molecule, this would involve the reaction of a 2-haloquinoline with 2-(trifluoromethoxy)phenylboronic acid.

Alternative C-H activation strategies have also emerged as a more atom-economical approach. These methods allow for the direct coupling of a C-H bond on the quinoline ring with a partner, avoiding the need for pre-functionalization with a halogen. mdpi.comnih.gov For instance, rhodium-catalyzed C-H activation of quinoline N-oxides can direct functionalization to the C2 position. mdpi.com

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling at Quinoline C2-Position

| Catalyst | Ligand | Base | Solvent | Key Features | Citations |

|---|---|---|---|---|---|

| Pd(PPh3)4 | PPh3 | K2CO3 / Na2CO3 | Toluene / Dioxane | Mild conditions, widely used for various substrates | mdpi.com |

| Pd(dppf)Cl2 | dppf | Cs2CO3 / K3PO4 | Dioxane-H2O | High efficiency, good for less reactive chlorides | rsc.org |

| Pd(OAc)2 | Q-Phos | KF | Toluene-H2O | Can influence regioselectivity in dihalo systems | rsc.org |

Sequential Introduction of the Trifluoromethoxy Group and Phenyl Ring

A sequential or stepwise approach provides an alternative route to this compound. This strategy involves building the molecule by first establishing the 2-phenylquinoline (B181262) core and then introducing the trifluoromethoxy group, or vice-versa.

One possible sequence involves the synthesis of 2-phenylquinoline followed by functionalization. This would require the selective introduction of a hydroxyl group at the ortho-position of the phenyl substituent, which could then be converted to the trifluoromethoxy group. However, direct and regioselective C-H hydroxylation at this position is challenging.

A more synthetically viable sequential approach involves starting with a precursor that already contains either the trifluoromethoxy group or a functional group that can be converted into it. For example, one could begin with 2-aminophenol, protect the amine, introduce the trifluoromethoxy group onto the hydroxyl functionality, and then use the resulting aniline derivative in a classical quinoline synthesis, such as the Doebner-von Miller reaction, with an appropriate aldehyde or ketone to construct the quinoline ring with the trifluoromethoxy-substituted phenyl group already in place. The incorporation of the trifluoromethyl group, a related fluorinated substituent, has been achieved through multicomponent reactions involving fluorinated building blocks, a strategy that could potentially be adapted for the trifluoromethoxy group. nih.gov

Regioselective Synthesis and Functionalization of Quinoline Derivatives

Achieving high regioselectivity is a central challenge in the synthesis and functionalization of polysubstituted quinolines. mdpi.comscite.ai The inherent electronic properties of the quinoline ring direct electrophilic substitution primarily to the 5- and 8-positions and nucleophilic substitution to the 2- and 4-positions. However, modern synthetic methods have provided tools to override this intrinsic reactivity and achieve site-selective functionalization at nearly any position. mdpi.com

Transition metal-catalyzed C-H functionalization represents one of the most powerful strategies for the regioselective synthesis of quinoline derivatives. mdpi.comnih.gov A common and effective tactic is the use of a directing group. For example, by converting the quinoline nitrogen to a quinoline N-oxide, the oxygen atom can act as a directing group, facilitating metal-catalyzed C-H activation and subsequent functionalization specifically at the C2 and C8 positions under mild conditions. researchgate.net This approach avoids the need for pre-halogenation and offers a more direct and atom-economical route to C2-substituted quinolines. mdpi.comresearchgate.net

Furthermore, in systems containing multiple halogen atoms, regioselective cross-coupling can be achieved by carefully selecting the catalyst, ligands, and reaction conditions. For instance, in a 2-chloro-6-bromoquinoline system, the choice of palladium catalyst and ligand can determine whether the Suzuki-Miyaura coupling occurs selectively at the C2 or C6 position. rsc.org Such precise control is invaluable for the synthesis of complex, specifically substituted quinoline-based molecules. scite.ai

Table 3: Methods for Regioselective Functionalization of Quinolines

| Method | Position(s) Targeted | Strategy | Catalyst/Reagent | Key Advantage | Citations |

|---|---|---|---|---|---|

| C-H Activation | C2, C8 | N-Oxide directing group | Rh(III), Pd(II) | Atom economy, avoids pre-functionalization | mdpi.comresearchgate.net |

| Halogen/Metal Exchange | C2, C3, C4, etc. | Directed magnesiation | i-PrMgCl·LiCl | Access to various functionalized positions | scite.ai |

| Selective Cross-Coupling | Varies | Tuning of catalyst/ligand | Pd(PPh3)4 vs. Pd(dppf)Cl2 | Control over reactivity in polyhalogenated systems | rsc.org |

| Deoxygenative Functionalization | C2 | N-Oxide activation | Triflic anhydride | Metal-free C-H functionalization | organic-chemistry.org |

To generate a scientifically accurate and verifiable article as per the instructions, access to published experimental results for this specific molecule is essential. Without primary or secondary sources detailing its characterization, any attempt to provide data would be speculative and not meet the required standards of accuracy.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to fulfill the detailed outline provided.

Advanced Spectroscopic and Structural Elucidation of 2 2 Trifluoromethoxy Phenyl Quinoline

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy3.3.2. Raman Spectroscopy3.4. Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption3.5. X-ray Crystallography for Solid-State Molecular and Crystal Structures

Should peer-reviewed scientific data for "2-(2-(Trifluoromethoxy)phenyl)quinoline" become publicly available in the future, the requested article can be generated.

Computational and Theoretical Investigations of 2 2 Trifluoromethoxy Phenyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 2-(2-(trifluoromethoxy)phenyl)quinoline, these methods can elucidate its structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed for the geometry optimization of organic molecules, providing insights into their most stable three-dimensional arrangement. For this compound, DFT calculations, commonly using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the global minimum on the potential energy surface. arabjchem.org

This process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is achieved. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculation would determine the precise twist angle between the quinoline (B57606) and the trifluoromethoxy-substituted phenyl rings, a key factor in its conformational behavior. mdpi.com

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (Quinoline Ring) | 1.37 - 1.42 Å |

| C-N (Quinoline Ring) | 1.32 - 1.38 Å |

| C-C (Phenyl Ring) | 1.39 - 1.41 Å |

| C-C (Inter-ring bond) | ~1.49 Å |

| C-O (Methoxy) | ~1.36 Å |

| O-CF₃ | ~1.42 Å |

| C-F | ~1.34 Å |

| Dihedral Angle (Quinoline-Phenyl) | 45 - 65° |

This table presents illustrative data based on typical values for similar molecular structures found in computational chemistry databases and literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the molecular geometry is optimized, theoretical methods can predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.neteurjchem.com These theoretical spectra serve as a powerful tool for assigning experimental signals. For the title compound, calculations would predict the chemical shifts for all hydrogen and carbon atoms, accounting for the electronic effects of the trifluoromethoxy group and the quinoline ring. nih.gov

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Such calculations would help identify characteristic peaks for the C-F bonds of the trifluoromethoxy group, the C=N bond of the quinoline, and various C-H and C-C vibrations throughout the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). rsc.orgsciensage.info This analysis calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands, typically attributed to π → π* and n → π* transitions within the aromatic system. rsc.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Quinoline Protons | 7.5 - 8.5 ppm |

| Phenyl Protons | 7.0 - 7.8 ppm | |

| ¹³C NMR | Quinoline Carbons | 120 - 150 ppm |

| CF₃ Carbon | ~120 ppm (quartet) | |

| IR | C-F Stretch | 1100 - 1300 cm⁻¹ |

| C=N Stretch | 1600 - 1650 cm⁻¹ | |

| UV-Vis (TD-DFT) | π → π* Transition (λmax) | ~280 - 320 nm |

| n → π* Transition (λmax) | ~330 - 360 nm |

This table provides representative data ranges expected from theoretical calculations for this class of molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, making it relevant to reactions with electrophiles, while the LUMO is an electron acceptor, important for reactions with nucleophiles. arabjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may be distributed across both the quinoline and the electron-deficient phenyl ring. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV |

Values are illustrative, based on DFT calculations of similar substituted quinoline systems.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the quinoline and phenyl rings allows for rotational freedom, meaning this compound can exist in multiple conformations. nih.gov Conformational analysis is a computational study to identify the most stable conformers (rotamers) and the energy barriers that separate them. scielo.br

This is typically done by performing a relaxed potential energy surface (PES) scan, where the dihedral angle between the two aromatic rings is systematically varied, and the energy is calculated at each step after allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states for rotation. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net DFT can be used to model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov A transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Computational Insights into the Electronic Effects of the Trifluoromethoxy Group on the Quinoline System

The trifluoromethoxy (-OCF₃) group is known to be a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) caused by the highly electronegative fluorine atoms. mdpi.com Computational methods can precisely quantify this effect on the quinoline system.

Analyses such as Natural Bond Orbital (NBO) calculations can provide detailed information about charge distribution and delocalization within the molecule. acs.org By calculating the partial atomic charges on the atoms of the quinoline ring, one can observe how the -OCF₃ group withdraws electron density. Furthermore, Molecular Electrostatic Potential (MEP) maps visually represent the electron density distribution. sciensage.info For the title compound, the MEP map would likely show a region of high positive potential (electron-poor) around the phenyl ring bearing the -OCF₃ group and a more electron-rich (negative potential) region near the nitrogen atom of the quinoline. This electronic perturbation significantly influences the molecule's reactivity, for example, by making the quinoline ring less susceptible to electrophilic attack compared to unsubstituted quinoline. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline Derivatives with Trifluoromethoxy Substitution

Impact of Trifluoromethoxy Group Positionality on Molecular Interactions and Properties

Steric Hindrance: An ortho-substitution, as seen in 2-(2-(trifluoromethoxy)phenyl)quinoline, places the bulky -OCF3 group in close proximity to the quinoline (B57606) ring. This can create significant steric hindrance, potentially restricting the rotation around the bond connecting the phenyl and quinoline rings. This conformational lock can be advantageous if it pre-organizes the molecule into a bioactive conformation for a specific target receptor. Conversely, it could also prevent the molecule from adopting the necessary shape to fit into a binding pocket.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing. The position of this group alters the electronic landscape of the phenyl ring. An ortho- or para-substitution will exert a stronger influence on the quinoline ring's electron density compared to a meta-substitution due to resonance effects. These electronic modulations can affect interactions such as hydrogen bonding, π-π stacking, and cation-π interactions with amino acid residues in a protein target. For instance, the electron-withdrawing nature of the -OCF3 group can influence the basicity of the quinoline nitrogen.

Molecular Interactions: The positionality of the -OCF3 group directly impacts its ability to form favorable interactions within a binding site. While the trifluoromethoxy group itself is generally considered a weak hydrogen bond acceptor, the fluorine atoms can engage in multipolar interactions with carbonyl groups or other polarized functions within a protein. nih.gov The accessibility of the group for such interactions is dictated by its position and the resulting molecular topography. Studies on related heterocyclic systems have shown that moving a key substituent can drastically alter biological activity by orders of magnitude, highlighting the sensitivity of SAR to positional isomerism.

The following table illustrates the potential impact of the -OCF3 group's position on key molecular properties.

| Substitution Position | Potential Steric Impact | Potential Electronic Influence | Potential Interaction Profile |

| Ortho (2-) | High steric hindrance, restricted rotation | Strong electron-withdrawing effect on quinoline | May facilitate specific intramolecular interactions or hinder intermolecular binding |

| Meta (3-) | Moderate steric hindrance | Primarily inductive electron-withdrawing effect | May allow more conformational flexibility than ortho |

| Para (4-) | Low steric hindrance | Strong electron-withdrawing effect via resonance | Group is more exposed for potential intermolecular interactions |

Role of the Trifluoromethoxy Group in Modulating Molecular Lipophilicity and Metabolic Stability

The trifluoromethoxy group is often introduced into drug candidates to enhance two crucial pharmacokinetic properties: lipophilicity and metabolic stability. mdpi.com

Metabolic Stability: The trifluoromethoxy group is exceptionally stable under metabolic conditions. mdpi.com This stability arises from the high strength of the carbon-fluorine bonds. Unlike a methoxy (B1213986) group (-OCH3), which is susceptible to oxidative demethylation by cytochrome P450 (CYP) enzymes, the -OCF3 group is highly resistant to such enzymatic breakdown. mdpi.com By replacing a metabolically vulnerable group with a trifluoromethoxy group, medicinal chemists can block a major pathway of metabolic degradation. This typically results in a longer plasma half-life and improved bioavailability of the compound. mdpi.com For the this compound scaffold, the -OCF3 group protects the molecule from common metabolic attacks on the phenyl ring, thereby enhancing its systemic exposure.

The table below summarizes the general effects of the trifluoromethoxy group compared to a hydrogen or a methoxy group.

| Substituent | Relative Lipophilicity (logP contribution) | Metabolic Stability | Key Advantage |

| -H (Hydrogen) | Baseline | Varies depending on ring position | N/A |

| -OCH3 (Methoxy) | Moderate Increase | Low (prone to O-demethylation) | Can act as H-bond acceptor |

| -OCF3 (Trifluoromethoxy) | High Increase | High (resistant to oxidation) | Enhances stability and lipophilicity |

Influence of Substituents on the Quinoline Ring and Phenyl Moiety on Overall Compound Behavior

Substituents on the Quinoline Ring: The quinoline core offers multiple positions for substitution (e.g., C-4, C-6, C-7). Structure-activity relationship studies on various 2-arylquinolines have shown that:

Position 4: Introducing substituents at the C-4 position, such as morpholino or substituted phenyl groups, has been found to improve activity and solubility in certain series. nih.gov

Position 6: Halogen atoms (e.g., chloro, fluoro) or small alkyl groups at the C-6 position can influence lipophilicity and electronic properties, often leading to enhanced cytotoxic activity against cancer cell lines in some 2-phenylquinoline (B181262) series. rsc.org

Position 7: The introduction of halogen substituents at this position has been explored to improve metabolic stability. nih.gov

Substituents on the Phenyl Moiety: In addition to the trifluoromethoxy group, other substituents on the phenyl ring can further tune the molecule's properties. For example, adding a second substituent like a halogen or a methyl group could refine steric and electronic characteristics. SAR studies on quinoxaline (B1680401) urea (B33335) analogs, a related heterocyclic system, demonstrated that an ortho-fluoro and meta-trifluoromethyl disubstituted phenyl ring was a key element for potent inhibitory activity. nih.gov This highlights the complex interplay between multiple substituents. The introduction of electron-donating groups, in contrast to the electron-withdrawing -OCF3, would create an electronic push-pull system, which could be beneficial for certain biological targets.

The following data table provides hypothetical examples based on established SAR principles for 2-arylquinoline derivatives to illustrate the potential effects of additional substitutions.

| Compound | Quinoline Substituent | Phenyl Substituent | Expected Impact on Properties |

| A | H | 2-OCF3 | Baseline compound |

| B | 6-Chloro | 2-OCF3 | Increased lipophilicity; potentially enhanced activity |

| C | 4-Morpholino | 2-OCF3 | Increased polarity and solubility; may alter target selectivity |

| D | H | 2-OCF3, 4-Fluoro | Further modulation of electronic properties; potential for new interactions |

Potential Applications in Materials Science and Photophysical Research

Photophysical Properties: Fluorescence and Luminescence Characteristics

Derivatives of quinoline (B57606) are well-regarded for their fluorescent and luminescent properties. The introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can significantly influence these characteristics. These electron-withdrawing groups can enhance the quantum efficiency of fluorescence emission. For instance, studies on similar trifluoromethylated quinoline-phenol Schiff bases have reported fluorescence quantum yields (Φf) ranging from low to good values (0.12–0.85) in various solvents. beilstein-journals.org The polarity of the solvent has been shown to affect the emission spectra, with higher Stokes shifts observed in more polar solvents. beilstein-journals.org

The photophysical properties of quinoline derivatives are of interest due to their potential in various applications. The donor-acceptor design is a classic method for synthesizing new fluorescent molecules. For example, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed fluorescent emissions spanning from 414 nm to 597 nm in cyclohexane (B81311) solutions, with some compounds exhibiting high photoluminescence quantum yields of over 80%. nih.gov

Table 1: Representative Photophysical Data of Analogous Trifluoromethyl-Substituted Quinolines Note: The following data is for analogous compounds and not for 2-(2-(Trifluoromethoxy)phenyl)quinoline itself. The data is intended to be illustrative of the potential properties of this class of compounds.

| Compound Analogue | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| 2-(Aryl)-4-(trifluoromethyl)quinoline Schiff Base | Chloroform | 370 | 455 | 85 | 0.80 |

| 2-(Aryl)-4-(trifluoromethyl)quinoline Schiff Base | DMSO | 375 | 525 | 150 | 0.75 |

Data sourced from studies on similar trifluoromethylated quinoline derivatives. beilstein-journals.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSC)

Quinoline derivatives have garnered considerable interest for their applicability in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). beilstein-archives.org The trifluoromethyl group, in particular, is known to enhance the performance of materials in OLEDs. This is attributed to its ability to increase electron transport and reduce molecule stacking, which can be beneficial for developing phosphorescent materials. beilstein-journals.org

The electron-withdrawing nature of the trifluoromethoxy group in this compound could impart favorable electron-transporting capabilities, making it a candidate for use in the electron transport layer (ETL) or as a host material in the emissive layer of OLEDs. beilstein-archives.org Research on quinoline-based materials has demonstrated their potential in achieving bright and efficient electroluminescence. For example, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), was successfully used as an electron transporting and blue-emitting material in an OLED, showing a low turn-on voltage of 2.8 eV. researchgate.net

Similarly, in the realm of OSCs, quinoline derivatives are explored for their photoactive properties. beilstein-archives.org The ability to tune the electronic properties of quinoline through substitution makes them versatile components for designing new materials for photovoltaic applications.

Table 2: Illustrative Performance of an OLED Device Using a Quinoline-Based Emitter Note: This data is for a representative OLED device and not one containing this compound.

| Device Configuration | Emitter | Emission Color | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |

|---|

Performance metrics are hypothetical and based on typical values for quinoline-based OLEDs.

Development as Fluorescent Reagents, Probes, and Biomolecular Markers

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of fluorescent probes and biomolecular markers. beilstein-archives.org These probes are instrumental in bioimaging for visualizing and detecting specific analytes within biological systems. The photophysical properties of these probes, such as absorption and emission wavelengths, Stokes shift, and quantum yield, can be fine-tuned through chemical modifications.

The introduction of the 2-(2-(trifluoromethoxy)phenyl) substituent could modulate the spectral properties of the quinoline core, potentially leading to probes with desirable characteristics such as large Stokes shifts, high photostability, and sensitivity to the local environment. While this compound has not been specifically reported as a fluorescent probe, the general class of quinoline derivatives is widely investigated for these applications.

Liquid Crystalline Behavior and Mesophase Studies of Substituted Quinolines

For instance, research on 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines has demonstrated the formation of enantiotropic nematic phases. nih.govnih.gov The presence of alkoxy chains of varying lengths was found to influence the transition temperatures and the type of mesophase observed. nih.gov The kinked structure provided by the 2-phenylquinoline (B181262) core can be a key factor in the emergence of these properties. nih.govnih.gov Given these findings, it is plausible that this compound, with its substituted phenyl ring, could also exhibit liquid crystalline behavior, making it a candidate for investigation in the field of liquid crystal materials.

Table 3: Mesomorphic Properties of an Analogous 2-Arylquinoline Derivative Note: The following data is for a representative 2-arylquinoline and not this compound.

| Compound Analogue | Phase Transitions (°C) | Mesophase Type |

|---|

Cr = Crystalline, N = Nematic, I = Isotropic. Data sourced from studies on analogous compounds. nih.gov

Exploration in Functionalized Materials Development

The functionalization of the quinoline scaffold is a significant area of research for the development of new materials with tailored properties. The ability to introduce various substituents at different positions of the quinoline ring allows for the fine-tuning of its electronic, optical, and physical characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-(trifluoromethoxy)phenyl)quinoline, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via cyclization or cross-coupling reactions. For example, gold-catalyzed cyclization of trifluoromethylated propargyl-amines is efficient for generating trifluoromethyl-substituted quinolines . Intermediates like 2-(aminomethyl)quinoline (CAS 5760-20-3) are validated using NMR, mass spectrometry, and HPLC to confirm purity (>97%) and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming regiochemistry, particularly the trifluoromethoxy group’s position. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) resolve molecular weight and stereochemistry. Purity is assessed via HPLC with UV detection .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use fume hoods during handling due to potential volatility. Safety protocols include wearing nitrile gloves and avoiding contact with oxidizing agents, as trifluoromethoxy groups may decompose under harsh conditions .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., DME or DMF), catalyst loading (e.g., Au(I) catalysts for cyclization), and temperature. For example, increasing the reaction temperature to 80–100°C improves trifluoromethyl group incorporation . Contamination by moisture or oxygen should be minimized, as these degrade intermediates .

Q. What strategies resolve contradictions in biological activity data for trifluoromethoxy-substituted quinoline derivatives?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to confirm target specificity. For instance, 4-amino-2-methyl-8-(trifluoromethyl)quinoline derivatives showed varied activity in Alzheimer’s models due to off-target effects; computational docking studies (e.g., AutoDock Vina) can identify binding site discrepancies .

Q. How can regioselective functionalization of this compound be achieved?

- Methodological Answer : Electrophilic substitution at the quinoline’s 4-position is favored due to electron-withdrawing effects of the trifluoromethoxy group. For sulfonation, use (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride (CAS 116827-38-4) under controlled acidic conditions (pH 4–6) to avoid overreaction .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution to predict reactive sites. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as acetylcholinesterase, by analyzing trifluoromethoxy group hydrophobicity and steric effects .

Q. How do steric and electronic effects of the trifluoromethoxy group influence photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.